2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol

GluN2B NMDA receptor dopamine D1 receptor scaffold selectivity

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol (CAS 1257108-42-1; MW 179.22 g/mol; C₁₀H₁₃NO₂) is a bicyclic 3‑benzazepine scaffold featuring hydroxyl groups at the 1‑ (benzylic) and 7‑ (phenolic) positions. This 1,7‑diol architecture distinguishes it from the 7,8‑diol benzazepine series exemplified by SKF‑38393 (a dopamine D1 receptor partial agonist with IC₅₀ 110 nM at human D1DR).

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B11756325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CNCC(C2=C1C=C(C=C2)O)O
InChIInChI=1S/C10H13NO2/c12-8-1-2-9-7(5-8)3-4-11-6-10(9)13/h1-2,5,10-13H,3-4,6H2
InChIKeyASAZHZIGBRQWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol: Strategic Scaffold for GluN2B-Selective NMDA Receptor Antagonist Development


2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol (CAS 1257108-42-1; MW 179.22 g/mol; C₁₀H₁₃NO₂) is a bicyclic 3‑benzazepine scaffold featuring hydroxyl groups at the 1‑ (benzylic) and 7‑ (phenolic) positions. This 1,7‑diol architecture distinguishes it from the 7,8‑diol benzazepine series exemplified by SKF‑38393 (a dopamine D1 receptor partial agonist with IC₅₀ 110 nM at human D1DR) . The scaffold serves as the core structural element of WMS‑1410 (3‑(4‑phenylbutyl)‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine‑1,7‑diol), a conformationally constrained analog of ifenprodil that demonstrates high GluN2B affinity and selectivity over other NMDA receptor subtypes and off‑target proteins [1]. To date, only radioligands built on this specific 1,7‑diol framework have yielded clearly displaceable GluN2B signals in vivo [1].

Why 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol Cannot Be Replaced by Other Benzazepine Scaffolds


The benzazepine family encompasses scaffolds bearing different hydroxylation patterns that drive fundamentally divergent receptor pharmacology. The 7,8‑diol isomer (typified by SKF‑38393 and SKF‑39315A) acts as a dopamine D1‑like receptor ligand (Ki = 970 nM at rat D1 for SKF‑39315A; IC₅₀ = 110 nM for SKF‑38393 at human D1DR) [1]. In contrast, the 1,7‑diol arrangement is the pharmacophoric hallmark of GluN2B‑selective NMDA receptor negative allosteric modulators, derived from conformational restriction of ifenprodil [2]. Substituting a 7,8‑diol scaffold into a GluN2B‑targeting program would forfeit the critical hydrogen‑bonding interactions between the phenolic 7‑OH and Glu236 of the GluN2B subunit that underpin subtype selectivity [2]. Even within the 1,7‑diol series, stepwise removal of the phenolic OH reduces GluN2B affinity approximately 5‑fold, while additional removal of the benzylic 1‑OH further diminishes GluN2B affinity and increases σ₁/σ₂ receptor binding [3].

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol Against Closest Analogs


Receptor Selectivity: 1,7-Diol Scaffold Directs GluN2B Binding Versus Dopamine D1 Activity of the 7,8-Diol Isomer

The 1,7‑diol substitution pattern of this scaffold confers exclusive selectivity for the GluN2B subunit of NMDA receptors, whereas the isomeric 7,8‑diol benzazepine scaffold (e.g., SKF‑39315A; 2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine‑7,8‑diol) binds the dopamine D1 receptor. Quantitative binding data affirm this divergence: SKF‑39315A (7,8‑diol) shows Ki = 970 nM at rat D1A dopamine receptor [1], while the 1,7‑diol scaffold (as its WMS‑1410 derivative) exhibits Ki = 84 nM at human GluN2B‑containing NMDA receptors and shows high selectivity over a broad panel of off‑target proteins [2]. The 1,7‑diol framework is explicitly noted to maintain selectivity over other NMDA receptor subtypes (GluN2A, GluN2C, GluN2D) and over σ₁, σ₂, and PCP binding sites [2][3].

GluN2B NMDA receptor dopamine D1 receptor scaffold selectivity benzazepine isomer comparison

Enhanced GluN2B Selectivity Over Ifenprodil: Structural Modification of the Piperidine Ring Improves Receptor Selectivity

The 1,7‑diol 3‑benzazepine scaffold was designed by formal cleavage and reconstitution of the piperidine ring of the lead compound ifenprodil [1]. Structural modification of ifenprodil to generate the 3‑benzazepine WMS‑1410 (bearing the 1,7‑diol scaffold) resulted in similar GluN2B affinity but higher receptor selectivity [2]. The R‑enantiomer of WMS‑1410 shows Ki = 30 nM for GluN2B, whereas ifenprodil's active (1R,2R) enantiomer shows Ki = 5.8 nM [3]. Although ifenprodil has slightly higher absolute affinity, its selectivity profile is inferior—ifenprodil exhibits notable cross‑reactivity with σ₁ receptors, serotonin receptors (5‑HT₁A, 5‑HT₂), and adrenergic α₁ receptors, whereas the conformationally constrained 3‑benzazepine scaffold substantially reduces these off‑target interactions [2][3].

GluN2B selectivity ifenprodil conformational restriction off-target reduction

Improved Metabolic Stability Over Ifenprodil: Slower Biotransformation of the 1,7-Diol 3-Benzazepine Scaffold

In head‑to‑head in vitro biotransformation studies using rat liver microsomes, WMS‑1410 (3‑benzazepine bearing the 1,7‑diol scaffold) exhibited considerably slower metabolic degradation compared to ifenprodil [1]. The phenol moiety of WMS‑1410 was identified as the metabolically most reactive structural element, and the overall biotransformation rate was significantly lower than that of ifenprodil, indicating higher metabolic stability for the conformationally constrained 3‑benzazepine scaffold [1]. In a separate pharmacokinetic characterization, WMS‑1410 showed logD₇.₄ = 1.68, plasma protein binding of 76–77%, and sufficient metabolic stability to support further preclinical development [2].

metabolic stability biotransformation rate ifenprodil comparison liver microsomes

Cytoprotective Potency of Tetrahydrobenzazepine Derivatives Comparable to Amifostine

Three tetrahydrobenzazepine derivatives, designed on the privileged tetrahydrobenzazepine scaffold, were tested for in vitro cytoprotective effects on chromosome aberrations in peripheral human lymphocytes using the cytochalasin‑B blocked micronucleus (MN) assay [1]. These derivatives showed significant cytoprotective properties that were comparable or even better than those of the established radioprotective agent amifostine [1]. In a more advanced study, the 1,7‑diol 3‑benzazepine WMS‑1410 demonstrated an IC₅₀ of 18.5 nM in cytoprotective assays against glutamate/glycine‑induced cytotoxicity, providing a quantitative benchmark for the scaffold's cytoprotective capability [2].

cytoprotection amifostine micronucleus assay human lymphocytes

Unique PET Tracer Enablement: Only 1,7-Diol-Based Ligands Demonstrate Displaceable GluN2B Signals In Vivo

As of 2026, only radioligands built on the 3‑(4‑phenylbutyl)‑2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine‑1,7‑diol framework have demonstrated clearly displaceable GluN2B signals in vivo [1]. Two fluorine‑18‑labeled PET tracers derived from this scaffold ([¹⁸F]11 and [¹⁸F]15) showed high brain uptake, specific accumulation in regions known for high GluN2B‑NMDA receptor expression, and no interactions with σ₁ receptors [2]. Radiometabolites were not observed in the brain for either tracer [2]. In head‑to‑head comparison, [¹¹C](R)‑L6 (a 7‑methoxy derivative of the 1,7‑diol scaffold) demonstrated favorable regional non‑displaceable binding potential (BPND) values of 2–3 in rhesus monkey brain, comparable to other leading GluN2B radioligands [1]. Alternative scaffolds, including tetrahydroisoquinoline and other benzazepine isomers, have not achieved this level of validated in vivo GluN2B‑specific PET signal.

PET imaging GluN2B radioligand in vivo specificity brain uptake

Stereochemical Impact on GluN2B Affinity: R‑ vs. S‑Enantiomer Differentiation Guides Chiral Procurement Strategy

The 1,7‑diol 3‑benzazepine scaffold exhibits pronounced stereoselectivity at the GluN2B binding site. For WMS‑1410, the R‑enantiomer (Ki = 30 nM) is approximately 25‑fold more potent than the S‑enantiomer (Ki = 740 nM) [1]. This stereochemical preference parallels ifenprodil's behavior, where (1R,2R)‑ifenprodil (Ki = 5.8 nM) is ~2.5‑fold more potent than (1S,2S)‑ifenprodil [1]. Docking studies confirm that 3‑benzazepines adopt the same binding poses as ifenprodil and engage identical crucial interactions at the GluN1/GluN2B interface [2]. For the 7‑methoxy series (e.g., (R)‑[¹¹C]Me‑NB‑1), the R‑configuration similarly provides superior affinity [1]. Commercially, both racemic (CAS 1257108‑42‑1) and enantiopure (R)‑form (CAS 3056866‑21‑5) are available .

enantiomer stereoselectivity GluN2B affinity chiral procurement

Optimal Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol Based on Quantitative Evidence


GluN2B‑Selective NMDA Receptor Antagonist Lead Generation

This scaffold is the optimal starting point for programs targeting GluN2B‑selective negative allosteric modulation of NMDA receptors. The 1,7‑diol architecture confers intrinsic GluN2B selectivity over other NMDA subtypes and off‑target proteins (e.g., σ₁, σ₂, PCP sites) [1], a property not shared by the 7,8‑diol benzazepine scaffold (which targets dopamine D1 receptors) [2]. The R‑enantiomer provides ~25‑fold higher GluN2B affinity than the S‑form (Ki 30 nM vs. 740 nM) [1], informing stereochemical procurement. Researchers should specify CAS 3056866‑21‑5 (R‑enantiomer) or CAS 1257108‑42‑1 (racemate) per their program's stereochemical requirements.

PET Radioligand Development for Brain GluN2B Imaging

This scaffold is currently the only framework validated for delivering clearly displaceable GluN2B‑specific PET signals in vivo [1]. Derivatives such as [¹⁸F]11 and [¹⁸F]15 have demonstrated high brain uptake, specific regional accumulation in GluN2B‑rich areas, absence of σ₁ receptor interactions, and no brain radiometabolites [3]. The scaffold's favorable physicochemical profile (logD₇.₄ = 1.68, plasma protein binding 76–77%) [3] supports radiolabeling with carbon‑11 or fluorine‑18, enabling translational PET imaging studies in neurological disorders.

Cytoprotection and Excitotoxicity Studies

Tetrahydrobenzazepine derivatives built on this scaffold have demonstrated cytoprotective properties comparable to or exceeding the clinical radioprotectant amifostine in human lymphocyte micronucleus assays [4]. The 1,7‑diol derivative WMS‑1410 shows potent cytoprotection (IC₅₀ = 18.5 nM) against glutamate/glycine‑induced cytotoxicity [3]. This dual GluN2B‑antagonist/cytoprotective profile makes the scaffold particularly relevant for research on excitotoxicity‑mediated neuronal injury in stroke, traumatic brain injury, and neurodegenerative disease models.

Metabolic Stability Optimization of GluN2B Antagonists

The 3‑benzazepine 1,7‑diol scaffold exhibits significantly slower biotransformation than ifenprodil in rat liver microsome assays [5], providing a metabolically more stable starting point for medicinal chemistry optimization. Programs seeking to improve upon ifenprodil's pharmacokinetic limitations should use this scaffold as the replacement core structure, with the understanding that the 7‑phenolic OH remains the primary metabolic soft spot (amenable to bioisosteric replacement, e.g., 7‑methoxy as in WMS‑1405) [1][5].

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.